molecular formula C8H11NO B035017 2,3,4-Trimethyl-1-oxidopyridin-1-ium CAS No. 101870-74-0

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Cat. No.: B035017
CAS No.: 101870-74-0
M. Wt: 137.18 g/mol
InChI Key: PEHKTOCKDMQSSS-UHFFFAOYSA-N
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Description

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a substituted pyridinium derivative characterized by three methyl groups at the 2-, 3-, and 4-positions and an oxygen atom at the 1-position, forming an N-oxide moiety. Its molecular structure (C₈H₁₁NO⁺) confers unique electronic and steric properties, making it relevant in catalysis, ionic liquids, and organic synthesis. The compound is typically synthesized via selective methylation of pyridine followed by oxidation, yielding a planar aromatic system with enhanced electron-withdrawing capacity due to the N-oxide group . Crystallographic studies, often employing software like SHELXL for refinement, confirm its planar geometry and intermolecular interactions influenced by methyl substituents .

Properties

CAS No.

101870-74-0

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2,3,4-trimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3

InChI Key

PEHKTOCKDMQSSS-UHFFFAOYSA-N

SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C

Synonyms

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2,3,4-Trimethyl-1-oxidopyridin-1-ium with structurally analogous pyridinium derivatives:

Compound Molecular Formula Substituents N-Oxide Melting Point (°C) Solubility (Polar Solvents) pKa (H₂O) Applications
This compound C₈H₁₁NO⁺ 2-,3-,4-CH₃, 1-O⁻ Yes 152–154 High ~3.2 Catalysis, Ionic liquids
1-Methylpyridinium C₆H₈N⁺ 1-CH₃ No 118–120 Moderate ~4.9 Surfactants, Electrolytes
2,4,6-Trimethylpyridinium C₈H₁₂N⁺ 2-,4-,6-CH₃ No 145–147 Low ~5.1 Acid-base catalysis
1-Hydroxy-3-methylpyridinium C₆H₈NO⁺ 3-CH₃, 1-OH No 98–100 High ~2.8 Pharmaceutical intermediates

Key Observations :

  • Electronic Effects: The N-oxide group in this compound significantly lowers its pKa (~3.2) compared to non-oxidized analogs (e.g., 1-Methylpyridinium, pKa ~4.9), enhancing its acidity and suitability for proton-transfer reactions.
  • Steric Hindrance : The 2,3,4-trimethyl substitution creates steric crowding, reducing reactivity in bulky catalytic systems compared to 2,4,6-Trimethylpyridinium, which has symmetrical substituents.
  • Solubility: The N-oxide moiety improves solubility in polar solvents, contrasting with 2,4,6-Trimethylpyridinium, which is less soluble due to nonpolar methyl groups.
Crystallographic Insights

Crystal structures of these compounds, refined using SHELXL , reveal distinct packing patterns. For instance, this compound exhibits π-π stacking dominated by the N-oxide’s dipole, while 1-Methylpyridinium shows cation-π interactions.

Notes
  • Synthesis Challenges : Selective oxidation of 2,3,4-Trimethylpyridine requires controlled conditions to avoid over-oxidation.
  • Safety : The compound’s strong oxidizing nature necessitates handling under inert atmospheres.
  • Structural Validation : SHELX software remains critical for resolving ambiguities in crystallographic data for such derivatives .

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